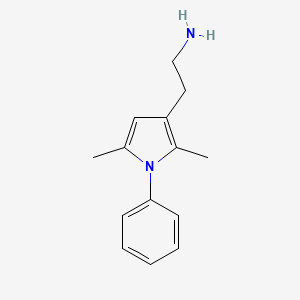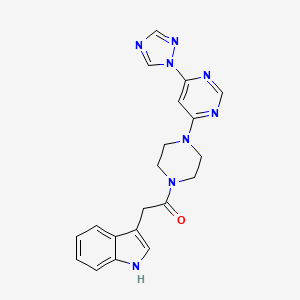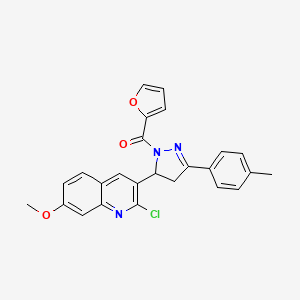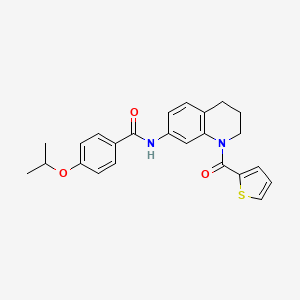
N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(5-methylisoxazol-3-yl)-N2-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)oxalamide" is a complex molecule that appears to be related to various research areas, including organic synthesis and potential pharmacological applications. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of isoxazole and thiophene are recurrent in the synthesized compounds, which suggests relevance to the analysis of the target compound.
Synthesis Analysis
The synthesis of related compounds involves the reaction of different precursors in the presence of catalysts or reagents that facilitate the formation of the desired molecular framework. For instance, the synthesis of N-[5-Methylisoxazole amino-3-yl]-3,5-di-tert-butylsalicylaldimine involves the reaction of 3,5-di-tert-butylhydroxybenzaldehyde with 3-amino-5-methylisoxazole in ethanol . Similarly, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides includes a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide . These methods could provide insights into potential synthetic routes for the target compound, which likely involves the formation of an oxalamide linkage between an isoxazole and a thiophene derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the geometry of the molecule . The crystallographic studies reveal the presence of intramolecular and intermolecular contacts, which are crucial for the stability of the crystal structure. These findings can be extrapolated to predict the molecular geometry and potential intermolecular interactions of the target compound.
Chemical Reactions Analysis
The chemical reactivity of compounds containing isoxazole and thiophene units can be inferred from the reactions they undergo. For example, the electrochemically induced multicomponent transformation involving an isoxazolone derivative suggests that the isoxazole ring can participate in reactions leading to complex molecular architectures . The bromination of isoxazole derivatives also indicates the susceptibility of these compounds to electrophilic substitution reactions . These insights can be applied to understand the chemical behavior of the target compound under various reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The provided papers do not directly discuss the properties of the target compound, but they do provide information on similar structures. For example, the solubility, melting points, and spectroscopic properties (IR, NMR, Mass) of synthesized compounds are characterized to confirm their structures . These properties are essential for identifying and quantifying the compound, as well as for understanding its behavior in different environments.
Wissenschaftliche Forschungsanwendungen
Oxadiazoles in Medicinal Chemistry Oxadiazoles, particularly the 1,3,4-oxadiazole isomers, have been investigated for their medicinal chemistry applications due to their lower lipophilicity and favorable metabolic stability, hERG inhibition, and aqueous solubility compared to their isomeric counterparts. These properties make them useful bioisosteric replacements for ester and amide functionalities in drug molecules. Novel synthetic routes have been developed for a broad spectrum of 1,3,4-oxadiazoles under mild conditions, underscoring their potential in pharmaceutical development (Boström et al., 2012).
Synthesis and Anti-Tumor Activity A series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety has been synthesized and shown to exhibit promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The structural variations and synthesis approaches highlight the potential of thiophene and related heterocycles in the development of new anti-cancer agents (Gomha et al., 2016).
Heterocyclic Derivatives as Potential Cytotoxic Compounds The synthesis of heterocyclic derivatives, including those related to isoxazoles and thiophenes, has been pursued for their potential cytotoxicity toward various cancer cell lines. This research aims to develop new cytotoxic compounds that can serve as leads for cancer therapy, demonstrating the importance of these heterocyclic frameworks in medicinal chemistry (Mohareb & Ibrahim, 2022).
Thiophene-2-carbonyl Isothiocyanate in Antimicrobial Activity The utilization of thiophene-2-carbonyl isothiocyanate as a precursor for synthesizing various heterocyclic derivatives, including 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole moieties, has been explored. These compounds were evaluated for their antitumor and antimicrobial activities, showcasing the versatility of thiophene derivatives in the development of new therapeutic agents (Nassar et al., 2018).
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-9-6-13(19-23-9)18-16(22)15(21)17-7-11-2-3-12(25-11)14(20)10-4-5-24-8-10/h2-6,8H,7H2,1H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUDLRHLJGWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pyridine-3-sulfonamide](/img/structure/B2524953.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-methylphenyl)methyl]oxamide](/img/structure/B2524959.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)
![Tert-butyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B2524963.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2524966.png)
![1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524969.png)
